
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide, also known as MP-0420, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzamides and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and addiction. By blocking this receptor, 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide may modulate the activity of the serotonergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has anxiolytic and antidepressant effects in animal models. It has also been found to reduce drug-seeking behavior in rats. Additionally, it has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide is that it has been shown to have a low toxicity profile in animal studies. Additionally, it has been found to be effective in reducing drug-seeking behavior in rats, which may have implications for addiction treatment. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, studies could investigate the effects of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide on other neurotransmitter systems, such as the glutamatergic system, which may have implications for the treatment of other psychiatric disorders. Finally, studies could investigate the potential use of 4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide in combination with other drugs for the treatment of addiction.
Méthodes De Synthèse
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide can be synthesized using various methods, including the reaction of 4-methylbenzoyl chloride with 2-phenylcyclopropylamine, followed by the reaction of the resulting intermediate with piperidine-3-sulfonic acid chloride. Another method involves the reaction of 4-methylbenzoyl isocyanate with 2-phenylcyclopropylamine, followed by the reaction with piperidine-3-sulfonic acid.
Applications De Recherche Scientifique
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to reduce drug-seeking behavior in rats, suggesting its potential use in addiction treatment.
Propriétés
IUPAC Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-10-11-18(14-21(16)28(26,27)24-12-6-3-7-13-24)22(25)23-20-15-19(20)17-8-4-2-5-9-17/h2,4-5,8-11,14,19-20H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJBYURCZBQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-phenylcyclopropyl)-3-piperidin-1-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

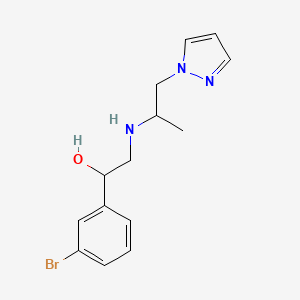
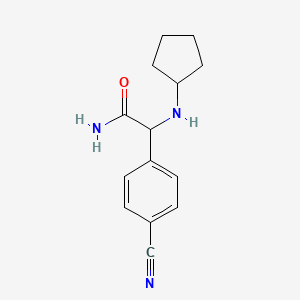
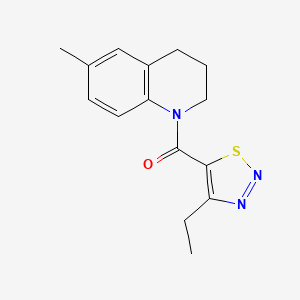
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
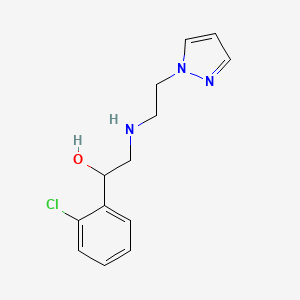
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
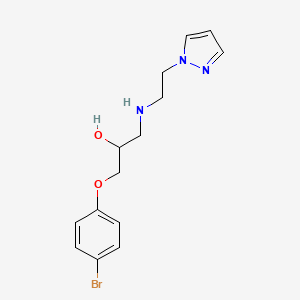
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)